molecular formula C13H9FN4O7 B14530238 N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline CAS No. 62606-10-4

N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline

Cat. No.: B14530238
CAS No.: 62606-10-4
M. Wt: 352.23 g/mol
InChI Key: XQQCOCIOTHFQEA-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline: is a chemical compound characterized by the presence of fluoro, methoxy, and nitro functional groups attached to an aniline backbone

Properties

CAS No.

62606-10-4

Molecular Formula

C13H9FN4O7

Molecular Weight

352.23 g/mol

IUPAC Name

N-(3-fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H9FN4O7/c1-25-10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3

InChI Key

XQQCOCIOTHFQEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of fluoro and methoxy groups. One common method involves the nitration of 3-fluoro-5-methoxyaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the trinitroaniline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines or other reduced products.

    Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of diamines or other reduced products.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The presence of nitro groups allows the compound to undergo redox reactions, which can generate reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylacetonitrile
  • N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide

Comparison: N-(3-Fluoro-5-methoxyphenyl)-2,4,6-trinitroaniline is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and biological activity. In contrast, similar compounds such as 3-fluoro-5-methoxyphenylboronic acid and 3-fluoro-5-methoxyphenylacetonitrile lack these nitro groups and therefore exhibit different chemical and biological properties. The presence of the nitro groups in this compound makes it a valuable compound for specific applications that require strong electron-withdrawing effects and redox activity.

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